Inflachromene (ICM) is a small molecule identified through phenotypic screening for its potential therapeutic effects in various disease models. [] While its initial discovery was based on its ability to ameliorate Parkinson's disease symptoms, [] subsequent research has revealed its diverse biological activities and its potential as a valuable tool in various scientific research fields. [1, 2, 4-8, 10-14] It functions as a modulator of various cellular processes, primarily by targeting High Mobility Group Box proteins (HMGB1 and HMGB2). [, , , , , ] ICM exhibits anti-inflammatory properties by inhibiting the release of HMGB1, a late-stage pro-inflammatory cytokine. []
Inflachromene primarily exerts its effects by interacting with High Mobility Group Box proteins (HMGB1 and HMGB2). [, , , , , ]
5.1. Inhibition of HMGB1 Release and Translocation: ICM effectively inhibits the release of HMGB1, a late-stage pro-inflammatory cytokine, thereby reducing the production of other pro-inflammatory cytokines. [] It also hinders the nucleocytoplasmic translocation of HMGB1. [, , ]
5.2. Modulation of Beclin 1 Activity: Inflachromene suppresses autophagy by promoting the interaction between Beclin 1, an autophagy-related protein, and the E3 ubiquitin ligase RNF216, leading to Beclin 1 ubiquitylation and degradation. []
5.3. Interaction with Keap1: ICM targets a specific form of Keap1, a negative regulator of the antioxidant transcription factor Nrf2. [] This interaction promotes the upregulation of various antioxidants, such as HO-1, NQO1, and glutathione. []
5.4. Modulation of HMGB2 Activity: Inflachromene binds to HMGB2, affecting its function in various cellular processes. [, , ] For instance, it disrupts the interaction between HMGB2 and other proteins like OCT4, influencing stem cell pluripotency. []
7.1. Parkinson's Disease Research: Inflachromene shows promise in ameliorating Parkinson's disease (PD) symptoms by targeting Keap1. [] This interaction leads to the upregulation of antioxidants, protecting dopaminergic neurons and mitigating neuroinflammation. []
7.2. Sepsis Research: ICM's ability to inhibit HMGB1 release makes it a potential therapeutic agent for sepsis. [] By reducing the production of pro-inflammatory cytokines, it ameliorates sepsis pathogenesis. []
7.3. Autophagy Research: Inflachromene serves as a valuable tool for investigating autophagy due to its ability to suppress this process by modulating Beclin 1 activity. []
7.4. Liver Fibrosis Research: Research suggests that Inflachromene could be a potential therapeutic target for liver fibrosis. It inhibits the activation of hepatic stellate cells, key players in fibrosis development. []
7.5. Stem Cell Research: ICM's interaction with HMGB2 provides insights into the regulation of stem cell pluripotency. [] By modulating HMGB2 activity, it influences the expression of pluripotency factors like OCT4 and SOX2. []
7.6. Senescence Research: Inflachromene induces a senescence-like phenotype in human primary cells, allowing for the study of senescence mechanisms. [] Its ability to suppress the pro-inflammatory secretome associated with senescence makes it a valuable tool in this field. []
7.7. Epilepsy Research: Preliminary evidence suggests that Inflachromene might have anti-seizure properties in mouse models of epilepsy by inhibiting HMGB1 translocation. []
7.8. Intimal Hyperplasia Research: Research indicates that Inflachromene might play a role in inhibiting intimal hyperplasia, a key process in cardiovascular disease, potentially through its effects on the HMGB1/2 - TLR4 - NF-κB pathway. []
7.9. Microglia Research: Inflachromene has been identified as a microglia inhibitor. [, ] Its ability to modulate microglia activity makes it a potential tool for studying neuroinflammation. [, ]
7.10. Sepsis-Associated Encephalopathy Research: Inflachromene's influence on HMGB1 is being explored in the context of sepsis-associated encephalopathy, a severe complication of sepsis. []
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: